molecular formula C9H16ClN3O B6175226 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 2503204-67-7

1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No. B6175226
CAS RN: 2503204-67-7
M. Wt: 217.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-yl)methyl-1H-pyrazol-5-amine hydrochloride, also known as OMPH-HCl, is an organic compound that is widely used in the field of scientific research. It is a derivative of pyrazolamine, a type of heterocyclic amine, and is commonly used in laboratory experiments due to its unique properties. OMPH-HCl has been used in a variety of scientific applications, such as drug design, materials science, and biochemical research.

Scientific Research Applications

1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride has been used in a variety of scientific research applications, including drug design, materials science, and biochemical research. In drug design, this compound has been used to study the interaction of drugs with their target molecules. In materials science, this compound has been used to study the properties of various materials, such as polymers and nanomaterials. In biochemical research, this compound has been used to study the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is not well understood. However, it is believed that this compound acts as a proton acceptor, which means it can bind to and accept protons from other molecules. This allows this compound to form complexes with other molecules, which can then be used in various scientific applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can interact with various proteins and enzymes, which may lead to changes in the structure and function of these proteins and enzymes. In addition, this compound may also interact with other molecules, such as hormones, which could lead to changes in the levels of these molecules in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride in laboratory experiments is its ability to form complexes with other molecules. This allows scientists to study the interaction of drugs with their target molecules, as well as the properties of various materials. However, this compound also has some limitations. For example, it is not very soluble in water and therefore must be dissolved in an organic solvent before use. In addition, this compound can be toxic if inhaled or ingested, so it must be handled with care in the laboratory.

Future Directions

The future of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is bright, as it has many potential applications in the field of scientific research. For example, this compound could be used to study the interaction of drugs with their target molecules, as well as the properties of various materials. In addition, this compound could be used to study the structure and function of proteins and enzymes, as well as the effects of various hormones on the body. Finally, this compound could be used to create new materials, such as polymers and nanomaterials, for use in various applications.

Synthesis Methods

1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is synthesized from 1-amino-4-methyl-5-oxazolone (AMO) using a three-step reaction sequence. In the first step, AMO is reacted with hydrochloric acid to form 1-amino-4-methyl-5-oxazolone hydrochloride (AMO-HCl). The second step involves the reaction of AMO-HCl with a secondary amine, such as ethylenediamine, to form 1-(oxan-4-yl)methyl-1H-pyrazol-5-amine hydrochloride (this compound). Finally, the third step involves the reaction of this compound with a base, such as sodium hydroxide, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride involves the reaction of oxan-4-ylmethylamine with 1H-pyrazol-5-amine in the presence of hydrochloric acid to yield the desired product.", "Starting Materials": [ "Oxan-4-ylmethylamine", "1H-pyrazol-5-amine", "Hydrochloric acid" ], "Reaction": [ "Add oxan-4-ylmethylamine to a reaction flask", "Add 1H-pyrazol-5-amine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with water", "Dry the solid to yield 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride" ] }

CAS RN

2503204-67-7

Molecular Formula

C9H16ClN3O

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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